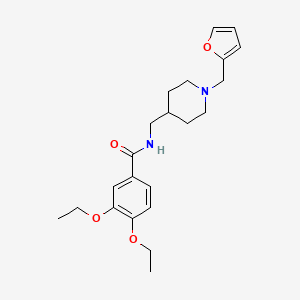

3,4-diethoxy-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide

Description

3,4-Diethoxy-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide is a synthetic benzamide derivative featuring a piperidine core substituted with a furan-2-ylmethyl group and a benzamide moiety bearing diethoxy substituents at the 3- and 4-positions.

Properties

IUPAC Name |

3,4-diethoxy-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O4/c1-3-26-20-8-7-18(14-21(20)27-4-2)22(25)23-15-17-9-11-24(12-10-17)16-19-6-5-13-28-19/h5-8,13-14,17H,3-4,9-12,15-16H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSNVEHHPIAGGOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NCC2CCN(CC2)CC3=CC=CO3)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ethylation of 3,4-Dihydroxybenzoic Acid

3,4-Dihydroxybenzoic acid undergoes O-ethylation using ethyl bromide or ethyl iodide in the presence of a strong base (e.g., K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF). Optimal conditions involve refluxing at 80–100°C for 12–24 hours, achieving >85% yield.

Reaction Conditions:

- Substrate : 3,4-Dihydroxybenzoic acid (1 equiv)

- Alkylating Agent : Ethyl bromide (2.2 equiv)

- Base : K₂CO₃ (2.5 equiv)

- Solvent : DMF

- Temperature : 90°C, 18 hours

Characterization Data :

Conversion to 3,4-Diethoxybenzoyl Chloride

The carboxylic acid is activated using thionyl chloride (SOCl₂) under anhydrous conditions. Excess SOCl₂ (3 equiv) is refluxed in dichloromethane (DCM) for 2–4 hours, yielding the acid chloride quantitatively.

Safety Note : SOCl₂ reacts exothermically with water; rigorous moisture exclusion is required.

Synthesis of 1-(Furan-2-ylmethyl)piperidin-4-yl)methylamine

Alkylation of Piperidin-4-ylmethylamine

Piperidin-4-ylmethylamine is alkylated at the nitrogen using furfuryl bromide. To suppress over-alkylation, a controlled stoichiometry of furfuryl bromide (1.1 equiv) is employed in acetonitrile with K₂CO₃ as the base.

Reaction Conditions :

- Substrate : Piperidin-4-ylmethylamine (1 equiv)

- Alkylating Agent : Furfuryl bromide (1.1 equiv)

- Base : K₂CO₃ (2 equiv)

- Solvent : Acetonitrile

- Temperature : 70°C, 8 hours

Workup :

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) to isolate the mono-alkylated amine.

Characterization Data :

Reductive Amination Alternative

An alternative route employs reductive amination of piperidin-4-ylmethylamine with furfural using sodium cyanoborohydride (NaBH₃CN) in methanol at pH 6–7. This method avoids halogenated reagents but requires strict pH control.

Reaction Conditions :

- Substrate : Piperidin-4-ylmethylamine (1 equiv)

- Aldehyde : Furfural (1.2 equiv)

- Reducing Agent : NaBH₃CN (1.5 equiv)

- Solvent : Methanol

- Temperature : Room temperature, 12 hours

Yield : 70–75% after purification.

Amide Bond Formation

Coupling of 3,4-Diethoxybenzoyl Chloride and Amine

The acid chloride reacts with 1-(furan-2-ylmethyl)piperidin-4-yl)methylamine in dry tetrahydrofuran (THF) using triethylamine (TEA) as a base. The reaction proceeds at 0°C to room temperature for 4–6 hours.

Reaction Conditions :

- Acid Chloride : 3,4-Diethoxybenzoyl chloride (1.2 equiv)

- Amine : 1-(Furan-2-ylmethyl)piperidin-4-yl)methylamine (1 equiv)

- Base : TEA (2.5 equiv)

- Solvent : THF

- Temperature : 0°C → RT, 6 hours

Workup :

The product is extracted with ethyl acetate, washed with dilute HCl (to remove excess TEA), and purified via recrystallization (ethanol/water).

Characterization Data :

Optimization and Challenges

Solvent and Base Selection

Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates. TEA is preferred over inorganic bases due to superior HCl scavenging.

Chemical Reactions Analysis

Types of Reactions

3,4-diethoxy-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific functional groups with others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3,4-diethoxy-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-diethoxy-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Benzamide Substituents

(a) 4-Chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate

- Substituents : Chlorine atoms at the 4-position of both benzamide and the piperidine-attached benzoyl group.

- Structure : The piperidine ring adopts a chair conformation, with the two chlorinated benzene rings inclined at a significant dihedral angle .

- Properties : The chlorine substituents increase electronegativity and may enhance binding to hydrophobic pockets in biological targets.

(b) 4-Methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide

- Substituents : Methyl groups at the 4-position of both benzamide and benzoyl groups.

- Structure : The piperidine ring exhibits a half-chair conformation, and the molecule forms hydrogen-bonded chains via N–H⋯O interactions .

- Properties : Methyl groups improve metabolic stability compared to halogens but reduce polarity.

(c) 3,4-Dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide

Comparison with Target Compound :

- The 3,4-diethoxy groups in the target compound replace halogens or methyl groups, likely increasing solubility in non-polar environments while reducing electronegativity. This substitution may alter pharmacokinetics, such as absorption and half-life.

Variations in Piperidine Substituents

(a) N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide

- Substituents : Phenylethyl and phenyl groups on the piperidine ring, with a furan-carboxamide moiety.

- Relevance : Demonstrates the use of furan in piperidine derivatives, which may enhance π-π stacking or hydrogen bonding .

(b) 1-(2-Tetrahydrofurfuryloxyethyl)-4-phenylpiperidine-4-carboxylic acid ethyl ester

Comparison with Target Compound :

Notes

- Contradictions/Limitations : Evidence lacks direct biological data for the target compound; comparisons are extrapolated from structural analogs.

- Legal Considerations : Substituted benzamides are monitored under drug control conventions, implying the need for regulatory evaluation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.